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Compound of Interest

Compound Name: Metatartaric acid

Cat. No.: B12092344

Technical Support Center: Metatartaric Acid in
Wine Stabilization

This technical support center provides researchers, scientists, and drug development
professionals with comprehensive troubleshooting guides and frequently asked questions
(FAQs) regarding the use of metatartaric acid for wine stabilization.

Frequently Asked Questions (FAQSs)

Q1: What is metatartaric acid and what is its primary function in winemaking?

Metatartaric acid (E353) is a polymer of tartaric acid, produced by heating L-tartaric acid.[1][2]
Its main role in winemaking is to act as a protective colloid, inhibiting the crystallization and
precipitation of potassium bitartrate (KHT), commonly known as "wine diamonds," and calcium
tartrate.[3][4] This action helps to maintain the clarity and colloidal stability of the wine.[3][5]

Q2: How does metatartaric acid prevent tartrate crystallization?

Metatartaric acid functions as a crystal growth inhibitor. It adsorbs onto the surface of
microscopic tartrate crystal nuclei, preventing them from growing larger and precipitating out of
the solution.[3][6] This mechanism keeps the tartrate salts in a supersaturated state within the
wine.[7]

Q3: What is the typical dosage of metatartaric acid in wine?
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The recommended dosage for young wines is typically up to 100 mg/L (10 g/hL), which is the
maximum permitted addition in many regions, including the European Union.[8][9] For wines
that have been stored for a longer period, lower quantities may be sufficient.[9]

Q4: When is the best time to add metatartaric acid during the winemaking process?

Metatartaric acid should be added to the wine just before the final filtration and bottling.[3][9] It
is crucial that all fining processes are completed beforehand, as fining agents can adsorb the
metatartaric acid and reduce its effectiveness.[9]

Q5: How should metatartaric acid be prepared for addition to wine?

To avoid premature hydrolysis, metatartaric acid should be dissolved in cold water or a small
amount of wine (10-20 times its weight) immediately before use.[6][9] The solution should be
stirred continuously to prevent lump formation and then thoroughly mixed with the total volume
of wine.[9]

Troubleshooting Guide

Issue 1: Tartrate crystals have formed in the wine despite the addition of metatartaric acid.
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Potential Cause

Troubleshooting Step

Incorrect Dosage

Verify the dosage used. For highly unstable
wines, the maximum recommended dose of 100

mg/L may be necessary.[8][9]

Improper Timing of Addition

Ensure metatartaric acid was added after all
fining treatments and just before final filtration.
[9] Fining agents can remove metatartaric acid

from the wine.

High Storage Temperature

Check the storage temperature of the wine. The
efficacy of metatartaric acid is highly dependent
on temperature and it hydrolyzes more rapidly at

warmer temperatures.[10][11]

Extended Storage Time

Metatartaric acid has a limited period of
effectiveness. For wines intended for long-term
aging, its protective effect will diminish over time

as it hydrolyzes back to tartaric acid.[12][13]

High Wine pH

A higher pH can increase the rate of
metatartaric acid hydrolysis, reducing its stability

and efficacy.[10]

Interaction with Other Wine Components

High concentrations of proteins and polyphenols
can interfere with the function of metatartaric
acid.[6][7] Ensure the wine is protein-stable
before addition.[9]

Issue 2: The wine shows haze or turbidity after the addition of metatartaric acid.
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Potential Cause Troubleshooting Step

The wine may not have been protein-stable
before the addition of metatartaric acid. Some

Protein Instability protective colloids can interact with unstable
proteins, leading to haze.[4] It is recommended
to check for protein stability prior to adding

metatartaric acid.[9]

Metatartaric acid should not be added
Interaction with Other Additives simultaneously with other fining agents or highly

adsorptive substances.[9]

A slight, milky haze can occasionally occur after
) treatment.[9] Ensure the metatartaric acid was
Incorrect Preparation ) o
properly dissolved before adding it to the bulk of

the wine.

Issue 3: Reduced filterability or membrane blocking during bottling.

Potential Cause Troubleshooting Step

When using membrane filter cartridges, it is
o _ N o recommended to add the metatartaric acid to
Insufficient Time Between Addition and Filtration ) ] o
the wine at least five days before filtration to

prevent blockage.[9]

Quantitative Data Summary

Table 1: Effect of Storage Temperature on the Stability of Metatartaric Acid
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Storage Temperature Estimated Period of Effectiveness
0°C (32°F) Several years[6][11]

10-12°C (50-54°F) Approximately 2 years[9][11]

12-16°C (54-61°F) Up to 18 months[9]

15-18°C (59-64°F) Up to 12 months[9]

20°C (68°F) 3 months[11]

25°C (77°F) 1-2 months[6][11]

30°C (86°F) 1 week[11]

35-40°C (95-104°F) A few hours[11]

Table 2: Comparative Efficacy of Stabilizing Agents

Stabilizing Agent Typical Dosage Notes

Efficacy is temperature and
Metatartaric Acid 50-100 mg/L[6] time-dependent due to
hydrolysis.[13][14]

More stable to heat than
metatartaric acid.[13] Not
always effective for calcium
Carboxymethylcellulose (CMC) 20 mg/L[13] tartrate stability and can cause
haze in protein-unstable wines
or interact with phenolics in red

wines.[4]

Natural wine component that

inhibits crystal formation.[6]
Yeast Mannoproteins ~200 mg/L[13] Can cause flocculation at

higher concentrations in very

unstable wines.[13]
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Experimental Protocols

Protocol 1: Evaluation of Metatartaric Acid Efficacy (Cold Test)

Objective: To determine if the addition of metatartaric acid has successfully stabilized a wine
against potassium bitartrate precipitation.

Methodology:

o Sample Preparation: Take two sterile 50 mL centrifuge tubes. Fill one with the untreated
control wine and the other with the wine treated with metatartaric acid.

o Cold Treatment: Place both samples in a refrigerator or cooling bath at -4°C (25°F) for 6
days.[11]

» Observation: After the incubation period, remove the samples and allow them to return to
room temperature.

e Analysis: Visually inspect the bottom of the tubes for the presence of crystalline deposits
("wine diamonds"). The treated wine should remain clear, while the untreated control may
show crystal formation.

Protocol 2: Determination of Metatartaric Acid Presence (Qualitative)

Objective: To qualitatively verify the presence of metatartaric acid in a wine sample. This
method is based on the OIV-MA-AS313-21 standard.[15]

Principle: In an acidic medium, metatartaric acid forms an insoluble precipitate with cadmium
acetate. This precipitate is then redissolved, and the released tartaric acid is detected
colorimetrically.[15]

Methodology:
 Precipitation:
o In a centrifuge tube, place 10 mL of the wine to be tested.

o Add 1 mL of a 5% cadmium acetate solution.
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o Mix thoroughly and centrifuge for 5 minutes.

o Alamellate precipitate at the bottom of the tube indicates the presence of metatartaric
acid.[15]

o Confirmation (Colorimetric Reaction):

o Carefully decant the supernatant.

o Add 5 mL of 1M sodium hydroxide to the precipitate and heat in a water bath at 100°C for
3 minutes to hydrolyze the metatartaric acid.

o Cool the tube and add 2 mL of 1M sulfuric acid.
o Add 2 mL of a 2% ammonium metavanadate solution.

o The development of an orange color confirms the presence of tartaric acid, and thus the
initial presence of metatartaric acid in the wine.[15]

Visualizations

Result Interpretation

Sample Preparation

i No
Untreated Treatment & Observation Fail: Crystals Present
Control Wine

™ Cold Test

Start Wine Sample (-4°C for 6 days) Visual Inspection for Crystals o - A
‘Add Metatartaric Acid \_»
4 Pass: No Crystals
Treated Wine

Click to download full resolution via product page

Caption: Workflow for evaluating metatartaric acid efficacy using a cold test.
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Caption: Key factors affecting the stability and efficacy of metatartaric acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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